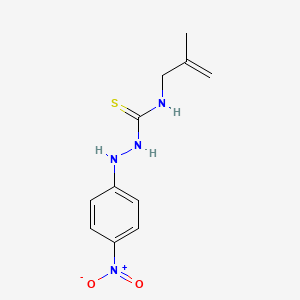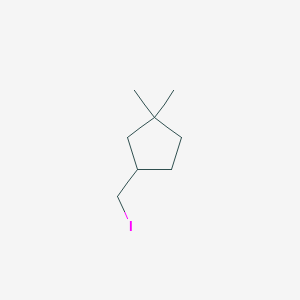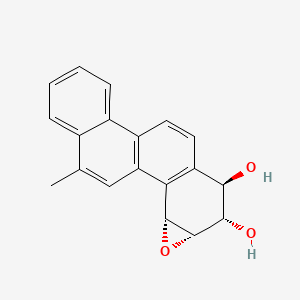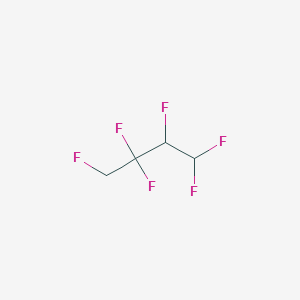
N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide: is a synthetic organic compound that belongs to the class of hydrazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide typically involves the reaction of 4-nitrophenylhydrazine with an appropriate isothiocyanate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding azo or azoxy compounds.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazine and carbothioamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazine or carbothioamide derivatives.
Aplicaciones Científicas De Investigación
N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it could interfere with cellular signaling pathways or DNA replication in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Methylprop-2-en-1-yl)-2-(4-aminophenyl)hydrazine-1-carbothioamide: Similar structure but with an amino group instead of a nitro group.
N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness
The presence of the nitro group in N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Propiedades
| 113575-78-3 | |
Fórmula molecular |
C11H14N4O2S |
Peso molecular |
266.32 g/mol |
Nombre IUPAC |
1-(2-methylprop-2-enyl)-3-(4-nitroanilino)thiourea |
InChI |
InChI=1S/C11H14N4O2S/c1-8(2)7-12-11(18)14-13-9-3-5-10(6-4-9)15(16)17/h3-6,13H,1,7H2,2H3,(H2,12,14,18) |
Clave InChI |
ZKSKXCDPOOMVKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CNC(=S)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/no-structure.png)
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
stannane](/img/structure/B14310872.png)


![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)

